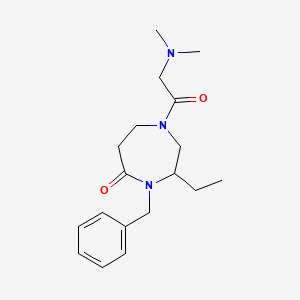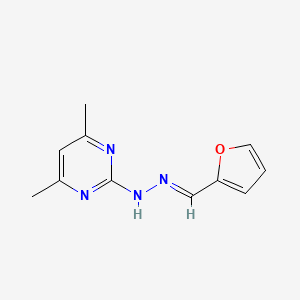![molecular formula C21H25FO3 B5457284 16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B5457284.png)
16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione
Descripción general
Descripción
16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione, also known as FLX-475, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FLX-475 is a highly selective and potent inhibitor of the protein bromodomain-containing protein 4 (BRD4), which is known to play a critical role in the regulation of gene expression.
Aplicaciones Científicas De Investigación
Theoretical and Pharmacological Studies
This compound has been used as a starting material for theoretical and pharmacological studies. For instance, its derivatives, such as the 14-imino and 14-oxo derivatives, have been prepared for these purposes (Egg, 1975).
Reformatsky Synthesis
16-Aryl-15-oxadispiro[5.1.5.3]hexadecane-7,14-diones, including the specific compound , have been synthesized using the Reformatsky reaction. This method involves reacting methyl 1-bromocyclohexanecarboxylate with zinc and aromatic aldehydes (Kirillov & Shchepin, 2001).
Probe Design for Spectral Studies
Probes composed of pyrene and piperazine, including 7,15-diazadispiro[5.1.5.3]hexadecane or its derivatives, have been prepared for spectral studies. These probes are used in fluorescence and photolysis techniques to study deactivation processes (Kollár et al., 2005).
Synthesis of Spirotetrahydropyran-diones
The compound is related to the synthesis of dispirotetrahydropyran-2,4-diones containing six- and seven-membered rings, demonstrating its relevance in organic synthesis and compound design (Kirillov, Melekhin, & Vakhrin, 2009).
Spectral Properties and Chemical Studies
The spectral properties and physicochemical characteristics of related dispirocompounds, including those with fluorophenyl groups, have been extensively studied. These studies include theoretical and experimental analyses of molecular structures, chemical bonding, and reactivity (Satheeshkumar et al., 2020).
Propiedades
IUPAC Name |
16-(4-fluorophenyl)-15-oxadispiro[5.1.58.36]hexadecane-7,14-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FO3/c22-16-9-7-15(8-10-16)17-20(11-3-1-4-12-20)18(23)21(19(24)25-17)13-5-2-6-14-21/h7-10,17H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZPFNMMDIKXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(OC(=O)C3(C2=O)CCCCC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(methylamino)nicotinamide](/img/structure/B5457207.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5457210.png)
![9-[3-(3-methoxy-4-methylphenyl)propanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5457221.png)
![methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5457226.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B5457241.png)


![2'-(hydroxymethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5457258.png)
![3-(5-bromo-2-furyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5457274.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5457279.png)

![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5457286.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanamide](/img/structure/B5457290.png)
![8-butyl-1,6,7-trimethyl-3-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5457293.png)